molecular formula C9H9ClO2 B14040856 2-Chloro-5-(methoxymethyl)benzaldehyde

2-Chloro-5-(methoxymethyl)benzaldehyde

Cat. No.: B14040856
M. Wt: 184.62 g/mol
InChI Key: FQRSLTAZRVUYPE-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxymethyl)benzaldehyde is a substituted benzaldehyde featuring a chlorine atom at the 2-position and a methoxymethyl group (-CH₂OCH₃) at the 5-position of the aromatic ring. The methoxymethyl group introduces steric bulk and electron-donating effects, distinguishing it from other halogenated benzaldehydes with electron-withdrawing substituents .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-5-(methoxymethyl)benzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-12-6-7-2-3-9(10)8(4-7)5-11/h2-5H,6H2,1H3

InChI Key

FQRSLTAZRVUYPE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-(methoxymethyl)benzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

2-Chloro-5-(methoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methoxymethyl)benzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents significantly impacts reactivity and applications. Key comparisons include:

Compound Name Substituents Electronic Effect Molecular Formula Molecular Weight CAS Number Key Reactivity/Applications
2-Chloro-5-(methoxymethyl)benzaldehyde -Cl (2), -CH₂OCH₃ (5) Electron-donating (ether group) C₉H₉ClO₂ 184.62 (calc.) Not explicitly listed Likely intermediate for sterically hindered syntheses
2-Chloro-5-(trifluoromethyl)benzaldehyde -Cl (2), -CF₃ (5) Strongly electron-withdrawing C₈H₄ClF₃O 208.56 82386-89-8 Used in drug synthesis (e.g., pyridine derivatives)
2-Chloro-5-nitrobenzaldehyde -Cl (2), -NO₂ (5) Electron-withdrawing (resonance) C₇H₄ClNO₃ 185.57 6361-21-3 High electrophilicity for nucleophilic additions
2-Chloro-5-methoxybenzaldehyde -Cl (2), -OCH₃ (5) Moderate electron-donating C₈H₇ClO₂ 170.59 13719-61-4 Solubility in polar solvents due to methoxy group

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions.
  • Electron-donating groups (e.g., -OCH₃, -CH₂OCH₃) reduce electrophilicity but improve solubility in organic solvents.

Steric and Positional Effects

  • Methoxymethyl vs. Methoxy : The methoxymethyl group in the target compound introduces greater steric hindrance compared to the smaller methoxy group in 2-chloro-5-methoxybenzaldehyde. This may slow reaction kinetics in crowded environments .
  • Substituent Position : Substituents at the 5-position (meta to the aldehyde) create a para-directing effect, influencing regioselectivity in further functionalization reactions .

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